Tenivastatin

Description

TENIVASTATIN is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

See also: Simvastatin (active moiety of); this compound Calcium (active moiety of).

Structure

3D Structure

Propriétés

IUPAC Name |

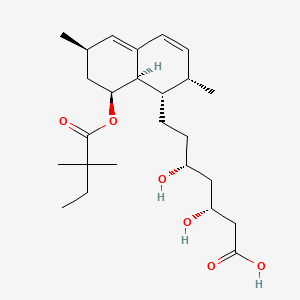

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLXKKNPFMNSFA-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880249 | |

| Record name | Simvastatin carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121009-77-6 | |

| Record name | Tenivastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simvastatin carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenivastatin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin, the active β-hydroxy acid form of the prodrug simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and pharmacokinetic profile. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological properties.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

This compound exerts its primary pharmacological effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early step in the cholesterol synthesis pathway.[1] By blocking this step, this compound effectively reduces the endogenous production of cholesterol in the liver.

The inhibition of HMG-CoA reductase by this compound leads to a cascade of downstream effects aimed at maintaining cholesterol homeostasis:

-

Upregulation of LDL Receptors: The reduction in intracellular cholesterol levels triggers the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). These transcription factors upregulate the expression of the gene encoding the low-density lipoprotein (LDL) receptor.[3] The increased number of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL-C levels.[3]

-

Pleiotropic Effects: Beyond its lipid-lowering effects, this compound, like other statins, exhibits pleiotropic effects that contribute to its cardiovascular benefits. These include anti-inflammatory actions and improvements in endothelial function.

Quantitative Comparison of Statin Potency

The inhibitory potency of various statins against HMG-CoA reductase can be compared using their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

| Statin/Metabolite | IC50 (nM) |

| Simvastatin acid (this compound) | 5.8 |

| Atorvastatin | 10.5 |

| 2-hydroxyatorvastatin | 12.1 |

| 4-hydroxyatorvastatin | 63.5 |

| 3R,5S-fluvastatin | 4.9 |

| 3S,5R-fluvastatin | >1000 |

| Pitavastatin | 3.2 |

| Pravastatin | 20.1 |

| Rosuvastatin | 3.9 |

Data sourced from a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1]

Signaling Pathways and Workflows

Cholesterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase and the inhibitory action of this compound.

Caption: Cholesterol biosynthesis pathway and the site of this compound inhibition.

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

This diagram outlines the typical workflow for an in vitro assay to determine the inhibitory activity of this compound on HMG-CoA reductase.

Caption: Workflow for an in vitro HMG-CoA reductase inhibition assay.

Pharmacokinetics of this compound (Simvastatin Acid)

Simvastatin is administered as an inactive lactone prodrug and is hydrolyzed in vivo to its active form, this compound (simvastatin acid).[4] The pharmacokinetic parameters of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion.

| Parameter | Value (for Simvastatin Acid) | Formulation |

| Cmax (ng/mL) | 3.98 - 19.42 | Standard |

| 3.40 - 5.16 | Immediate-Release | |

| 1.68 - 3.40 | Controlled-Release | |

| Tmax (hours) | 5.0 | Standard |

| 4.57 | Immediate-Release | |

| 8.40 - 10.33 | Controlled-Release | |

| AUC (ng·hr/mL) | 51.11 - 73.11 | Standard |

| Half-life (t½) (hours) | 1.9 - 4.52 | Immediate-Release |

| 11.41 - 13.09 | Controlled-Release |

Data compiled from studies on different formulations of simvastatin.[4][5][6]

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of HMG-CoA reductase.

Materials:

-

Human recombinant HMG-CoA reductase

-

HMG-CoA

-

NADPH

-

This compound (Simvastatin Acid)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

-

Prepare a solution of HMG-CoA reductase in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, NADPH solution, and serial dilutions of the this compound solution to the appropriate wells. Include wells with solvent only as a control.

-

Add the HMG-CoA solution to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the HMG-CoA reductase solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. This reflects the rate of NADPH oxidation.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

-

Cellular Cholesterol Synthesis Assay in HepG2 Cells

Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular model.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound (Simvastatin Acid)

-

[¹⁴C]-acetate (radiolabeled cholesterol precursor)

-

Lysis buffer

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in standard conditions until they reach approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 6 hours).[7]

-

-

Radiolabeling:

-

One hour before the end of the treatment period, add [¹⁴C]-acetate to the culture medium of each well.[7]

-

-

Cell Lysis and Lipid Extraction:

-

At the end of the incubation, wash the cells with cold PBS and lyse them.

-

Extract the total lipids from the cell lysates.

-

-

Quantification of Cholesterol Synthesis:

-

Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesterol using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the total protein content of each sample.

-

Express the results as a percentage of the control (vehicle-treated cells) to determine the dose-dependent inhibition of cholesterol synthesis by this compound.[7]

-

Western Blot Analysis of LDL Receptor Expression

Objective: To determine the effect of this compound on the protein expression of the LDL receptor in cultured cells.

Materials:

-

A suitable cell line (e.g., HepG2 or MCF-7 cells)

-

This compound (Simvastatin Acid)

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the LDL receptor

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Signal Detection and Analysis:

-

Wash the membrane and add ECL reagents to visualize the protein bands.[8]

-

Capture the chemiluminescent signal using an imaging system.[8]

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities for the LDL receptor and the loading control using densitometry software. Normalize the LDL receptor signal to the loading control signal for each sample.[8]

-

Clinical Efficacy and Safety

Clinical trials have extensively evaluated the efficacy and safety of simvastatin, the prodrug of this compound. These studies have consistently demonstrated that simvastatin significantly reduces LDL-C, total cholesterol, and triglycerides, while modestly increasing HDL-C. The lipid-lowering effects are dose-dependent.

The safety profile of simvastatin is well-established. The most common adverse effects are generally mild and transient. Myopathy and, in rare cases, rhabdomyolysis are the most serious potential side effects, with the risk increasing at higher doses and with certain drug interactions.

Conclusion

This compound is a potent and effective inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its primary mechanism of action involves the competitive inhibition of this enzyme, leading to reduced hepatic cholesterol synthesis and a subsequent increase in LDL receptor expression, which enhances the clearance of LDL cholesterol from the circulation. This in-depth technical guide provides a comprehensive overview of the molecular and cellular actions of this compound, supported by quantitative data, detailed experimental protocols, and visual aids. This information serves as a valuable resource for the scientific community engaged in cardiovascular research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. DSpace [helda.helsinki.fi]

- 3. The effect of statin treatment on intratumoral cholesterol levels and LDL receptor expression: a window-of-opportunity breast cancer trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Study on Pharmacokinetic Functionalities and Safety Margins of an Optimized Simvastatin Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic comparison of controlled-release and immediate-release oral formulations of simvastatin in healthy Korean subjects: a randomized, open-label, parallel-group, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of simvastatin, a cholesterol synthesis inhibitor, on phosphatidylcholine synthesis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tenivastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tenivastatin, the active hydroxy acid form of the cholesterol-lowering drug Simvastatin. Detailed experimental protocols for its preparation via alkaline hydrolysis of Simvastatin are presented, alongside a thorough examination of its structural and physicochemical properties. This document includes a compilation of analytical data obtained from various spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide illustrates the key signaling pathways influenced by this compound, offering valuable insights for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as Simvastatin acid, is the biologically active form of Simvastatin, a widely prescribed medication for the treatment of hypercholesterolemia.[1] Simvastatin itself is a prodrug that, after oral administration, undergoes in vivo hydrolysis of its lactone ring to yield this compound.[1] As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the rate-limiting step of cholesterol biosynthesis.[1] Its action leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels, a key factor in the prevention of cardiovascular diseases. A thorough understanding of the synthesis and characterization of this compound is paramount for quality control, impurity profiling, and the development of new drug delivery systems.

Synthesis of this compound

This compound is readily synthesized by the alkaline hydrolysis of its lactone prodrug, Simvastatin. This process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl group of the lactone ring, leading to its opening and the formation of the corresponding carboxylate and hydroxyl groups.

Synthesis Workflow

Experimental Protocol: Alkaline Hydrolysis of Simvastatin

This protocol describes the conversion of Simvastatin to this compound.

Materials:

-

Simvastatin

-

100% Ethanol

-

1N Sodium Hydroxide (NaOH) solution

-

1N Hydrochloric Acid (HCl) solution

-

Distilled Water

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve 8.4 mg of Simvastatin in 0.2 mL of 100% ethanol.

-

Add 30 µL of 1N NaOH solution.

-

Heat the mixture at 50°C for 2 hours to facilitate the hydrolysis of the lactone ring.[2][3]

-

After cooling to room temperature, neutralize the solution to approximately pH 7.2 by the dropwise addition of 1N HCl.[2][3]

-

For storage and further use, the aqueous solution can be diluted 1:1 with DMSO to yield a 10 mM solution.[3]

-

Store the final this compound solution at -80°C.[3]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following sections detail the expected analytical data from various techniques.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₅H₄₀O₆ | [4] |

| Molecular Weight | 436.58 g/mol | [4] |

| CAS Number | 121009-77-6 | [4] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.2.2. Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides a summary of the expected chemical shifts for the key structural features of this compound, based on the known values for Simvastatin and general chemical shift ranges.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Hexahydronaphthalene Core | ||

| Vinyl protons | 5.5 - 6.0 | 120 - 140 |

| Allylic protons | ~2.4 | ~30 - 40 |

| Other aliphatic protons | 0.8 - 2.5 | 20 - 70 |

| Hydroxyheptanoic Acid Side Chain | ||

| -CH(OH)- | 3.7 - 4.3 | 65 - 75 |

| -CH₂-COOH | ~2.3 | ~40 - 45 |

| -COOH | 10 - 13 (broad) | 170 - 180 |

| Other aliphatic protons | 1.2 - 1.8 | 20 - 45 |

| 2,2-Dimethylbutyrate Ester | ||

| -O-CH- | ~5.3 | ~70 - 75 |

| Quaternary Carbon | - | ~40 - 45 |

| Methyl protons (-C(CH₃)₂) | ~1.1 | ~20 - 25 |

| Ethyl protons (-CH₂CH₃) | 0.8 (t), 1.4 (q) | ~10, ~25 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing confirmation of its identity.

3.3.1. Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically observed.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

3.3.2. Expected Mass Spectrometric Data

| Ion | Expected m/z |

| [M+H]⁺ (protonated molecule) | 437.28 |

| [M+Na]⁺ (sodium adduct) | 459.26 |

| [M-H]⁻ (deprotonated molecule) | 435.27 |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

A representative mass spectrum of simvastatin acid shows a prominent peak for the protonated molecule.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

3.4.1. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

3.4.2. Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol and carboxylic acid) | 3500 - 2500 (broad) |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (ester) | ~1735 |

| C=O stretch (carboxylic acid) | ~1710 |

| C=C stretch (alkene) | ~1650 |

| C-O stretch (ester and alcohol) | 1300 - 1000 |

The FTIR spectrum of Simvastatin shows characteristic peaks for the O-H, C-H, and C=O stretching vibrations.[5][6][7] The spectrum of this compound is expected to be similar, with a broader O-H absorption due to the presence of the carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

3.5.1. Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

3.5.2. Expected UV-Vis Absorption Data

The UV-Vis spectrum of this compound is expected to be very similar to that of Simvastatin, as the diene chromophore in the hexahydronaphthalene ring system is responsible for the primary UV absorption.

| Parameter | Expected Value |

| λmax | ~238 nm |

The λmax for Simvastatin in methanol has been reported to be around 238 nm.[8]

Biological Activity and Signaling Pathways

This compound exerts its primary pharmacological effect through the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.

HMG-CoA Reductase Inhibition Pathway

Pleiotropic Effects and Other Signaling Pathways

Beyond their lipid-lowering effects, statins, including this compound, are known to have pleiotropic effects that involve other signaling pathways. These effects are often attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate. These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of various cellular processes.

4.2.1. Influence on PI3K/Akt and MAPK/ERK Signaling

The inhibition of Ras and Rho prenylation can modulate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are critical in regulating cell growth, proliferation, survival, and apoptosis.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. The straightforward alkaline hydrolysis of Simvastatin offers an efficient route to the active compound. The analytical data presented, derived from NMR, MS, IR, and UV-Vis spectroscopy, serve as a valuable reference for identity confirmation and quality assessment. Furthermore, the elucidation of its primary mechanism of action and its influence on other key cellular signaling pathways underscores the multifaceted nature of this important therapeutic agent. The information contained herein is intended to support the ongoing research and development efforts within the pharmaceutical and biomedical communities.

References

- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to Tenivastatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, also known as simvastatin acid, is the active metabolite of the widely prescribed lipid-lowering drug, simvastatin. As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification

This compound is the β-hydroxy acid form of simvastatin, which is produced in the body following the oral administration of the inactive lactone prodrug, simvastatin.

IUPAC Name: (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid[1]

SMILES: CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--O)O)O">C@HC[1]

InChI Key: XWLXKKNPFMNSFA-HGQWONQESA-N[1]

CAS Number: 121009-77-6[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₀O₆ | [1][2] |

| Molecular Weight | 436.58 g/mol | [2] |

| Appearance | White Powder | [3] |

| pKa | ~5.5 | [4] |

| LogP | 3.9 | [1] |

| Topological Polar Surface Area | 104 Ų | [1] |

| Solubility | DMSO: Soluble Ethanol: Soluble Water: Sparingly soluble | [5] |

Pharmacological Properties

Mechanism of Action

This compound exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby reducing plasma LDL-C levels.

The signaling pathway for HMG-CoA reductase inhibition is illustrated in the diagram below.

References

- 1. This compound | C25H40O6 | CID 64718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tenivastatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin, the active hydroxy acid metabolite of the prodrug simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and provides visual representations of relevant pathways and workflows to facilitate a thorough understanding of this compound's pharmacological profile.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerotic cardiovascular disease. Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for managing elevated cholesterol levels. This compound, also known as simvastatin acid, is the biologically active form of simvastatin.[1] Simvastatin itself is an inactive lactone prodrug that undergoes in vivo hydrolysis to form this compound, which competitively inhibits HMG-CoA reductase.[2] This inhibition leads to a reduction in intracellular cholesterol synthesis, upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, and consequently, a decrease in plasma LDL cholesterol (LDL-C) concentrations.[2] This guide delves into the critical pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and reversible inhibition of HMG-CoA reductase.[3] This action directly curtails the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.

Mechanism of Action

This compound's mechanism of action is centered on its structural similarity to the HMG-CoA substrate, allowing it to bind to the active site of HMG-CoA reductase with high affinity. This competitive inhibition prevents the enzyme from catalyzing its natural reaction, thereby reducing the endogenous synthesis of cholesterol, primarily in the liver.

Figure 1: Mechanism of HMG-CoA Reductase Inhibition by this compound.

Potency and Efficacy

This compound is a highly potent inhibitor of HMG-CoA reductase. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 1.3 nM | Inhibition of cholesterol synthesis in rat liver hepatocytes (4h) | [4] |

| IC50 | 13.3 nM | Inhibition of cholesterol synthesis in rat H4II E cells (liver) | [4] |

| IC50 | 15.6 nM | Inhibition of cholesterol synthesis in human Hep G2 cells (liver) | [4] |

| Ki | 0.1-0.2 nM | Cell-free assay | [5] |

Table 1: In Vitro Inhibitory Potency of this compound (Simvastatin Acid)

The clinical efficacy of statin therapy is primarily assessed by the reduction in LDL-C levels. The dose-response relationship for simvastatin, the prodrug of this compound, demonstrates a significant reduction in LDL-C across a range of doses.

| Simvastatin Dose | Mean LDL-C Reduction (%) | Reference |

| 2.5 mg | ~24% | [6] |

| 5 mg | ~28% | [6] |

| 10 mg | ~33% | [6] |

| 20 mg | ~38% | [6][7] |

| 40 mg | ~41% | [6][7] |

| 80 mg | ~47% | [7] |

Table 2: Dose-Response of Simvastatin on LDL-Cholesterol Reduction in Patients with Hypercholesterolemia

Pharmacokinetics

The pharmacokinetic profile of this compound is complex, involving its formation from the prodrug simvastatin, extensive metabolism, and transport-mediated disposition.

Absorption and Formation

Simvastatin, the inactive lactone prodrug, is administered orally. Following absorption, it undergoes extensive first-pass metabolism in the liver, where it is hydrolyzed to its active open hydroxy acid form, this compound.[2] The oral bioavailability of simvastatin is low, estimated to be less than 5%.[8]

Distribution

This compound is highly bound to plasma proteins (>95%).[8] The liver is the primary site of action for this compound, and its distribution to this target organ is facilitated by active transport mechanisms.

Metabolism and Elimination

This compound is a substrate for cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP3A5, which are responsible for its oxidative metabolism.[8] It is also a substrate for CYP2C8. The metabolites are primarily excreted in the feces via biliary excretion, with a smaller portion eliminated in the urine.[9]

Transporter-Mediated Disposition

The hepatic uptake of this compound is significantly influenced by the organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene. Genetic variations in SLCO1B1 can markedly alter the systemic exposure of this compound and are associated with an increased risk of statin-induced myopathy.

Figure 2: Pharmacokinetic Pathway of Simvastatin and this compound.

Pharmacokinetic Parameters

Due to the prodrug nature of simvastatin and the rapid conversion to this compound, pharmacokinetic parameters are often reported for both the parent drug and the active metabolite.

| Parameter | Simvastatin | This compound (Simvastatin Acid) | Reference |

| Tmax (h) | ~1.3 - 2.4 | ~2 - 4 | [9][10] |

| Elimination Half-life (t½) (h) | ~2 | ~1.9 | [9] |

| Plasma Protein Binding (%) | >95 | >95 | [8] |

| Primary Route of Elimination | Fecal (biliary) | Fecal (biliary) | [9] |

Table 3: Summary of Pharmacokinetic Parameters for Simvastatin and this compound

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against HMG-CoA reductase.

Objective: To determine the IC50 value of this compound for HMG-CoA reductase.

Materials:

-

Recombinant human HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the various concentrations of this compound.

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of NADPH consumption is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Clinical Pharmacokinetic Study

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of simvastatin and its active metabolite, this compound.

Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) of simvastatin and this compound in healthy human subjects.

Study Design:

-

Single-dose, open-label, two-period, crossover study.

-

Healthy adult volunteers.

Procedure:

-

Subjects are administered a single oral dose of simvastatin after an overnight fast.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).

-

Plasma is separated from the blood samples by centrifugation.

-

Plasma concentrations of both simvastatin and this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

This compound is a potent HMG-CoA reductase inhibitor that is the active metabolite of the widely prescribed drug, simvastatin. Its pharmacological profile is characterized by high potency in inhibiting cholesterol synthesis, a complex pharmacokinetic pathway involving prodrug activation, extensive metabolism, and transporter-mediated hepatic uptake. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is essential for the rational use of simvastatin in clinical practice and for the development of novel lipid-lowering therapies. The data and protocols presented in this guide provide a foundational resource for professionals in the field of drug development and research.

References

- 1. This compound | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]

- 2. DSpace [helda.helsinki.fi]

- 3. abcam.cn [abcam.cn]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Dose-response of simvastatin in primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intensive lowering of LDL cholesterol with 80 mg versus 20 mg simvastatin daily in 12 064 survivors of myocardial infarction: a double-blind randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrphr.org [iosrphr.org]

In-Depth Technical Guide: Tenivastatin HMG-CoA Reductase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Tenivastatin HMG-CoA reductase (HMGR) inhibition assay. It includes detailed experimental protocols, a summary of quantitative inhibitory data, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Role of HMG-CoA Reductase and this compound

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the endogenous synthesis of cholesterol and other essential isoprenoids.[1] The enzyme facilitates the conversion of HMG-CoA to mevalonate.[2] Due to its central role in cholesterol homeostasis, HMGR is a primary therapeutic target for managing hypercholesterolemia.

This compound, also known as Simvastatin acid, is the active β-hydroxy acid form of the prodrug Simvastatin.[3] Like other statins, this compound acts as a competitive inhibitor of HMG-CoA reductase.[4] By binding to the active site of the enzyme, it blocks the production of mevalonate, which in turn leads to a reduction in cholesterol synthesis.[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against HMG-CoA reductase is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following table summarizes key quantitative data for Simvastatin and its active form, this compound. It is important to note that IC50 values can vary depending on the assay conditions and the biological system used.

| Compound/Active Form | Parameter | Value | Assay Conditions / System |

| Simvastatin | Ki | 0.1-0.2 nM | Cell-free assay[5] |

| Simvastatin (acid form) | IC50 | 1.3 nM | Inhibition of cholesterol synthesis in rat liver hepatocytes (4h)[1] |

| Simvastatin (acid form) | IC50 | 13.3 nM | Inhibition of cholesterol synthesis in rat H4II E cells (liver)[1] |

| Simvastatin (acid form) | IC50 | 15.6 nM | Inhibition of cholesterol synthesis in human Hep G2 cells (liver)[1] |

| Simvastatin (acid form) | IC50 | 27 nM | Inhibition of cholesterol synthesis in rat L6 cells[1] |

| Various Statins (acid form) | IC50 | 3-20 nM | General range for most statins in an LC-MS/MS-based assay[4] |

Signaling Pathway: Mechanism of HMG-CoA Reductase Inhibition

This compound competitively inhibits HMG-CoA reductase, which is the rate-limiting step in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in lower plasma cholesterol levels.

The Mevalonate Pathway and Statin Inhibition.

Experimental Protocols

Two primary methods for assaying HMG-CoA reductase inhibition are presented below: a spectrophotometric assay and a more sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Spectrophotometric HMG-CoA Reductase Inhibition Assay

This protocol is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[6]

Materials and Reagents:

-

HMG-CoA Reductase (recombinant human)

-

HMG-CoA

-

NADPH

-

This compound (Simvastatin Acid)

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 10 mM DTT, 1 mM EDTA[6]

-

DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Reagent Preparation:

-

Assay Buffer: Prepare and store at 4°C.

-

HMG-CoA Reductase: Reconstitute the enzyme in Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.

-

HMG-CoA Stock Solution (10 mM): Dissolve in ultrapure water, aliquot, and store at -20°C.

-

NADPH Stock Solution (10 mM): Dissolve in Assay Buffer, aliquot, and store at -20°C, protected from light.

-

This compound Stock Solution (10 mM): Dissolve in DMSO. Prepare a series of dilutions in DMSO for the dose-response curve.

Assay Procedure (96-well plate format):

-

Prepare the Reaction Plate:

-

Blank (No Enzyme) Wells: Add 10 µL of Assay Buffer.

-

Negative Control (No Inhibitor) Wells: Add 5 µL of Assay Buffer and 5 µL of DMSO.

-

Inhibitor Wells: Add 5 µL of the appropriate this compound dilution in DMSO and 5 µL of Assay Buffer.

-

-

Add HMG-CoA Reductase: To all wells except the Blank wells, add 45 µL of diluted HMG-CoA reductase to achieve the desired working concentration. The total volume is now 50 µL.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C.

-

Initiate the Reaction: Prepare a substrate mix containing NADPH and HMG-CoA in Assay Buffer. The final concentration in the 100 µL reaction volume should be 200 µM for NADPH and 20 µM for HMG-CoA. Add 50 µL of this substrate mix to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (V) from the linear portion of the kinetic curve for each well.

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

LC-MS/MS-Based HMG-CoA Reductase Inhibition Assay

This method offers higher sensitivity and can directly measure the product (mevalonate) and substrate levels. The following protocol is adapted from a study that used this technique to compare the inhibitory effects of various statins, including Simvastatin acid.[4]

Materials and Reagents:

-

Same as the spectrophotometric assay, with the addition of standards for LC-MS/MS analysis.

-

Phosphate Buffer (0.1 M)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Assay Procedure:

-

Incubation: In appropriate tubes, incubate different concentrations of this compound with:

-

HMG-CoA (20 µM)

-

HMG-CoA reductase (0.9 µg/ml)

-

NADPH

-

Phosphate buffer (0.1 M)

-

-

Reaction Termination: After a defined incubation period at 37°C, terminate the reaction (e.g., by adding a strong acid or organic solvent).

-

Sample Preparation: Process the samples for LC-MS/MS analysis. This may involve protein precipitation, extraction, and derivatization steps.

-

LC-MS/MS Analysis: Analyze the samples to quantify the levels of substrate (HMG-CoA) and product (mevalonate).

-

Data Analysis: Determine the IC50 value by plotting the inhibitor concentration against the enzyme activity (product formation) and fitting to a suitable model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro HMG-CoA reductase inhibition assay.

Workflow for HMG-CoA Reductase Inhibition Assay.

References

In Vitro Efficacy of Tenivastatin on Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By competitively inhibiting this enzyme, this compound effectively reduces the endogenous synthesis of cholesterol, a critical mechanism for managing hypercholesterolemia. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation

| Compound | Parameter | Value | System | Reference |

| Simvastatin | Ki | 0.2 nM | Cell-free assay | [2] |

| Lovastatin | IC50 | 3.4 nM | Cell-free assay | [3] |

| Fluvastatin | IC50 | 8 nM | Cell-free assay | [2] |

| Simvastatin | % Inhibition of de novo Cholesterol Synthesis | 95% | C2C12 myotubes | [4] |

| Simvastatin | % Inhibition of de novo Cholesterol Synthesis | 82% | HepG2 cells | [4] |

Table 1: In Vitro Potency of Statins against HMG-CoA Reductase and Cholesterol Synthesis

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on HMG-CoA reductase by measuring the decrease in NADPH absorbance.[5][6]

Materials:

-

Recombinant HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

This compound (or other inhibitors)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to all wells except the negative control.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm over a period of 10-20 minutes at regular intervals.

-

Data Analysis: Calculate the rate of NADPH consumption for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Cholesterol Biosynthesis Assay (Isotopic Labeling)

This protocol describes a method to quantify the rate of de novo cholesterol synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.[7][8][9][10]

Materials:

-

Cultured cells (e.g., HepG2, Huh7)

-

Cell culture medium

-

[¹⁴C]-acetate (or other suitable isotopic tracer)

-

This compound

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Isotopic Labeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours to allow for incorporation into newly synthesized cholesterol.

-

Lipid Extraction: Wash the cells with PBS and extract the total lipids using a suitable solvent system.

-

Separation of Cholesterol: Separate the cholesterol from other lipids in the extract using TLC.

-

Quantification: Scrape the cholesterol band from the TLC plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the percentage inhibition of cholesterol synthesis for each this compound concentration relative to the untreated control.

Cellular Cholesterol Content Assay (Filipin Staining)

This qualitative and semi-quantitative method visualizes the distribution and relative levels of unesterified cholesterol in cells using the fluorescent polyene antibiotic, Filipin III.[11]

Materials:

-

Cultured cells

-

This compound

-

Filipin III staining solution

-

Paraformaldehyde (for fixing)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.

-

Fixation: Fix the cells with paraformaldehyde.

-

Staining: Incubate the fixed cells with Filipin III staining solution in the dark.

-

Washing: Wash the cells with PBS to remove excess stain.

-

Visualization: Mount the coverslips on microscope slides and visualize the cholesterol distribution using a fluorescence microscope with appropriate filters (UV excitation).

-

Analysis: Analyze the fluorescence intensity to semi-quantitatively assess changes in cellular free cholesterol levels.

Mandatory Visualization

Caption: Cholesterol Biosynthesis Pathway and the Site of this compound Inhibition.

Caption: Experimental Workflow for the HMG-CoA Reductase Inhibition Assay.

Caption: Workflow for Measuring Cellular Cholesterol Biosynthesis using Isotopic Labeling.

References

- 1. This compound | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effect of simvastatin on cholesterol metabolism in C2C12 myotubes and HepG2 cells, and consequences for statin-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 11. content.abcam.com [content.abcam.com]

Tenivastatin's Impact on Lipid Metabolism in Primary Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides an in-depth analysis of the effects of this compound on lipid metabolism in primary hepatocytes. By competitively inhibiting HMG-CoA reductase, this compound effectively reduces intracellular cholesterol synthesis, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors and enhances the clearance of circulating LDL-cholesterol. Furthermore, this guide explores the broader effects of this compound on hepatocyte lipid homeostasis, including its influence on fatty acid metabolism and the secretion of very-low-density lipoproteins (VLDL). The intricate signaling pathways modulated by this compound, primarily the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the AMP-activated protein kinase (AMPK) pathway, are detailed. This document also provides comprehensive experimental protocols for studying these effects in primary hepatocytes, presenting quantitative data in structured tables and illustrating key concepts with detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Statins are a class of drugs that have become the cornerstone of lipid-lowering therapy. This compound, the active form of simvastatin, exerts its primary effect within the liver, the central organ for maintaining lipid homeostasis. Primary hepatocytes serve as the most relevant in vitro model to study the direct effects of drugs on liver-specific metabolic pathways, closely mimicking the physiological responses of the liver. Understanding the precise molecular mechanisms by which this compound modulates lipid metabolism in these cells is crucial for optimizing therapeutic strategies and developing novel lipid-lowering agents.

Mechanism of Action of this compound in Primary Hepatocytes

This compound's principal mechanism of action is the competitive inhibition of HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this step, this compound significantly reduces the de novo synthesis of cholesterol within hepatocytes.

Regulation of Cholesterol Homeostasis

The reduction in intracellular cholesterol levels triggers a compensatory cellular response mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Inactive SREBP-2 resides in the endoplasmic reticulum membrane. When cellular sterol levels are low, SREBP-2 is transported to the Golgi apparatus, where it is proteolytically cleaved to its active nuclear form (nSREBP-2). nSREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.

A key target of nSREBP-2 is the gene encoding the LDL receptor. Increased expression of LDL receptors on the hepatocyte surface leads to enhanced uptake of LDL-cholesterol from the circulation, thereby lowering plasma LDL-cholesterol levels.[2]

Effects on Other Lipid Pathways

Beyond cholesterol synthesis, this compound's impact extends to other facets of lipid metabolism within hepatocytes, including fatty acid metabolism and lipoprotein secretion. These effects are often secondary to the primary inhibition of HMG-CoA reductase and the subsequent activation of signaling pathways like SREBP and AMPK.

Quantitative Effects of this compound on Lipid Metabolism

While specific quantitative data for this compound in primary hepatocytes is limited in publicly available literature, data from studies using simvastatin (the prodrug of this compound) and other statins in human hepatocytes and relevant cell lines provide valuable insights.

Table 1: Inhibition of Cholesterol Synthesis by Statins in Human Hepatocytes

| Statin | IC50 (nM) for Cholesterol Synthesis Inhibition | Cell Type | Reference |

| Simvastatin | 8.0 | Human Hepatocytes | [3] |

| Lovastatin | 2.0 | Human Hepatocytes | [3] |

| Atorvastatin | 50.0 | Primary Rat Hepatocytes | [1] |

IC50 represents the concentration of the drug that inhibits 50% of the metabolic activity.

Table 2: Effects of Simvastatin on Lipid Content in Human Liver Cell Lines

| Treatment | Concentration | Duration | Effect on Lipid Content | Cell Line | Reference |

| Simvastatin | 4–10 µM | 24 h | ~40% reduction in oleic acid-induced lipid accumulation | HepG2 | [4] |

| Simvastatin | 5 µM | 48 h | Significant decrease in cholesterol and total cholesteryl esters | Hep3B | [5][6] |

Signaling Pathways Modulated by this compound

SREBP Pathway

As previously mentioned, the SREBP pathway is central to the action of this compound. By depleting intracellular cholesterol, this compound robustly activates SREBP-2, leading to increased LDL receptor synthesis. SREBP-1c, another isoform, primarily regulates genes involved in fatty acid and triglyceride synthesis. While the primary effect of statins is on SREBP-2, there is evidence of crosstalk and potential modulation of SREBP-1c activity, which can influence fatty acid metabolism.[7]

AMPK Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Activation of AMPK generally shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Some studies suggest that statins can activate AMPK in hepatocytes.[8] Activated AMPK can phosphorylate and inactivate key enzymes in lipid synthesis, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This can lead to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on lipid metabolism in primary hepatocytes.

Isolation and Culture of Primary Hepatocytes

A two-step collagenase perfusion method is standard for isolating primary hepatocytes from rodent livers.

-

Anesthesia and Perfusion Setup: Anesthetize the animal and expose the portal vein. Cannulate the portal vein and initiate perfusion with a calcium-free buffer containing EGTA to disrupt cell-cell junctions.

-

Collagenase Digestion: Switch the perfusion to a buffer containing collagenase to digest the extracellular matrix.

-

Hepatocyte Isolation: Once the liver is digested, transfer it to a sterile dish, gently disperse the cells, and filter the cell suspension to remove undigested tissue.

-

Purification: Purify the hepatocytes from non-parenchymal cells by low-speed centrifugation or through a Percoll gradient.

-

Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes in a suitable culture medium. Allow the cells to attach for several hours before initiating experimental treatments.

Cholesterol Synthesis Assay

This assay measures the rate of de novo cholesterol synthesis.

-

Treatment: Treat cultured primary hepatocytes with varying concentrations of this compound for a specified duration.

-

Radiolabeling: Add [14C]-acetate to the culture medium and incubate for 2-4 hours.

-

Lipid Extraction: Wash the cells and extract total lipids using a chloroform:methanol solvent system.

-

Saponification and Sterol Extraction: Saponify the lipid extract to hydrolyze cholesteryl esters. Extract the non-saponifiable lipids (containing cholesterol).

-

Quantification: Measure the radioactivity of the extracted sterols using liquid scintillation counting to determine the amount of [14C]-acetate incorporated into cholesterol.

Fatty Acid Oxidation Assay

This assay quantifies the rate at which hepatocytes oxidize fatty acids.

-

Treatment: Treat cultured primary hepatocytes with this compound.

-

Radiolabeling: Add [14C]-palmitate complexed to bovine serum albumin (BSA) to the culture medium.

-

CO2 Trapping: During the incubation, trap the released 14CO2 (a product of fatty acid oxidation) in a filter paper soaked in a trapping agent placed inside the sealed culture well.

-

Quantification: Measure the radioactivity of the trapped 14CO2 by liquid scintillation counting.

VLDL Secretion Assay

This assay measures the secretion of VLDL particles from hepatocytes.

-

Treatment: Treat hepatocytes with this compound.

-

Radiolabeling: Pulse-label the cells with [35S]-methionine/cysteine to label newly synthesized proteins, including apolipoprotein B (ApoB), the structural protein of VLDL.

-

Chase: Replace the labeling medium with a chase medium containing unlabeled amino acids and continue the incubation to allow for VLDL assembly and secretion.

-

Immunoprecipitation: Collect the culture medium and immunoprecipitate ApoB-containing lipoproteins using an anti-ApoB antibody.

-

Quantification: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography or phosphorimaging to quantify the amount of secreted ApoB.

Conclusion

This compound potently inhibits cholesterol synthesis in primary hepatocytes by targeting HMG-CoA reductase. This primary action initiates a cascade of events, most notably the SREBP-2-mediated upregulation of LDL receptors, which is the principal mechanism for its LDL-cholesterol lowering effect in vivo. The influence of this compound on fatty acid metabolism and VLDL secretion is more complex and likely involves the modulation of the AMPK and SREBP-1c signaling pathways. While direct quantitative data on this compound in primary hepatocytes remains an area for further investigation, the available evidence from simvastatin and other statins provides a strong framework for understanding its multifaceted effects on hepatic lipid metabolism. The experimental protocols outlined in this guide offer a robust platform for researchers to further elucidate the precise molecular actions of this compound and to explore its full therapeutic potential.

References

- 1. Quantification of statin effects on hepatic cholesterol synthesis by transient (13)C-flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of lovastatin on hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Equally potent inhibitors of cholesterol synthesis in human hepatocytes have distinguishable effects on different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low simvastatin concentrations reduce oleic acid-induced steatosis in HepG2 cells: An in vitro model of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Simvastatin on Lipidomic Markers of Cardiovascular Risk in Human Liver Cells Is Secondary to the Modulation of Intracellular Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Simvastatin on Lipidomic Markers of Cardiovascular Risk in Human Liver Cells Is Secondary to the Modulation of Intracellular Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting AMPK by Statins: A Potential Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Tenivastatin: A Technical Guide to its Discovery as a Simvastatin Hydrolysis Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin, a widely prescribed lipid-lowering agent, is a prodrug that undergoes in vivo hydrolysis to its active β-hydroxy acid form, tenivastatin (also known as simvastatin acid).[1] This conversion is critical for its therapeutic efficacy, as this compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] The discovery and characterization of this compound as a primary hydrolysis product of simvastatin have been pivotal in understanding the drug's mechanism of action, stability, and pharmacokinetic profile. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the quantitative data from forced degradation studies, detailed experimental protocols, and the biological pathways involved.

The Hydrolytic Conversion of Simvastatin to this compound

Simvastatin is a lactone that is susceptible to hydrolysis, a reaction that opens the lactone ring to form the open-ring β-hydroxy acid, this compound.[3] This conversion can be influenced by pH, temperature, and the presence of enzymes.[4][5]

Chemical and Enzymatic Hydrolysis

The hydrolysis of simvastatin's lactone ring is a key transformation, occurring both chemically and enzymatically. In aqueous solutions, the degradation of simvastatin follows pseudo-first-order kinetics and is highly dependent on pH, with a significantly faster rate at alkaline pH compared to acidic conditions.[5] In vivo, this conversion is primarily mediated by esterases, such as carboxylesterases and paraoxonases, found in the blood and various tissues.[4]

The chemical structures of simvastatin and its hydrolysis product, this compound, are depicted below.

Figure 1: Conversion of Simvastatin to this compound.

Quantitative Analysis of Simvastatin Hydrolysis

Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its degradation products. The following tables summarize the quantitative data from various studies on the hydrolysis of simvastatin to this compound under different stress conditions.

Simvastatin Degradation under Forced Hydrolysis Conditions

| Stress Condition | Concentration/Temperature | Duration | % Degradation of Simvastatin | Reference |

| Acid Hydrolysis | 0.1 N HCl | 3 hours | 53.16% | [6] |

| 0.01 M - 0.1 M HCl / 25°C - 40°C | 15 - 45 min | Optimized for targeted degradation | [7] | |

| Base Hydrolysis | 0.1 N NaOH | 2 hours | 44.65% | [6] |

| 0.01 M - 0.1 M NaOH / 25°C - 40°C | 15 - 45 min | Optimized for targeted degradation | [7] | |

| Neutral Hydrolysis | Water / 80°C | 3 hours | 53.13% | [6] |

| Oxidative Degradation | 3% H₂O₂ / 60°C | 14 hours | 44.25% | [6] |

| Thermal Degradation | 80°C | 4 hours | 38.93% | [6] |

| Photolytic Degradation | Sunlight | 4 hours | < 0.45% | [6] |

Table 1: Summary of Simvastatin Degradation under Various Stress Conditions.

Kinetic Parameters of Simvastatin Hydrolysis

The hydrolysis of simvastatin has been shown to follow pseudo-first-order kinetics.[5] The rate of degradation is significantly influenced by pH and temperature.

| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁₂) (h) | t₉₀ (h) | Reference |

| 3 | 60 | 0.003 | 231.0 | 35.1 | [4] |

| 4 | 60 | 0.003 | 231.0 | 35.1 | [4] |

| 5 | 60 | 0.004 | 173.3 | 26.3 | [4] |

| 6 | 60 | 0.022 | 31.5 | 4.8 | [4] |

| 7 | 60 | 0.110 | 6.3 | 1.0 | [4] |

| 8 | 60 | 1.450 | 0.5 | 0.07 | [4] |

| 9 | 60 | Spontaneous | - | - | [4] |

Table 2: Pseudo-first-order kinetic parameters for the hydrolysis of simvastatin at 60°C.

Biological Activity: HMG-CoA Reductase Inhibition

This compound is a potent inhibitor of HMG-CoA reductase. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50).

| Statin | IC₅₀ (nM) | Reference |

| This compound (Simvastatin Acid) | 5.8 | [8] |

| Atorvastatin | 10.5 | [8] |

| 3R,5S-fluvastatin | 4.9 | [8] |

| Pitavastatin | 3.2 | [8] |

| Pravastatin | 20.1 | [8] |

| Rosuvastatin | 3.9 | [8] |

Table 3: Comparative IC50 values of various statins against HMG-CoA reductase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of simvastatin hydrolysis and this compound characterization.

Forced Degradation Study of Simvastatin

This protocol describes a typical forced degradation study to induce the formation of this compound and other degradation products.

Figure 2: Workflow for a Forced Degradation Study of Simvastatin.

Protocol Details:

-

Preparation of Stock Solution: A stock solution of simvastatin (e.g., 1 mg/mL) is prepared in a mixture of acetonitrile and water.[6]

-

Application of Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N HCl and heated (e.g., at 60°C for 3 hours).[6]

-

Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N NaOH and heated (e.g., at 60°C for 2 hours).[6]

-

Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and heated (e.g., at 80°C for 3 hours).[6]

-

Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at a specific temperature (e.g., 60°C for 14 hours).[6]

-

Thermal Degradation: The stock solution is heated at a high temperature (e.g., 80°C for 4 hours).[6]

-

Photolytic Degradation: The stock solution is exposed to sunlight or a UV lamp for a specified duration.[6]

-

-

Sample Neutralization and Dilution: After the stress period, the acidic and basic samples are neutralized. All samples are then diluted with the mobile phase to a suitable concentration for analysis.[9]

-

Analytical Method: The stressed samples are analyzed using a validated stability-indicating HPLC or UPLC-MS/MS method to separate and quantify simvastatin and its degradation products, including this compound.[6][9]

RP-HPLC Method for Simvastatin and this compound Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the simultaneous determination of simvastatin and this compound.

-

Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 4) in a ratio of approximately 65:35 (v/v).[6]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at 238 nm.[11]

-

Column Temperature: Ambient or controlled (e.g., 25°C).[4]

LC-MS/MS Method for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of simvastatin and this compound in complex matrices like plasma.

-

Chromatographic Separation: A UPLC system with a C18 column is used for rapid separation.[2]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.[2]

-

Sample Preparation: Plasma samples typically undergo protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[12][13]

In Vitro HMG-CoA Reductase Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of this compound on its target enzyme.

Figure 3: Workflow for an In Vitro HMG-CoA Reductase Inhibition Assay.

Protocol Details:

-

Reagent Preparation: Solutions of HMG-CoA reductase, the substrate HMG-CoA, the cofactor NADPH, and a series of dilutions of this compound are prepared in an appropriate buffer.[8]

-

Reaction Incubation: The enzyme, substrate, and cofactor are incubated with different concentrations of this compound in a microplate.[14]

-

Kinetic Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[8]

-

Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Biological Pathway: HMG-CoA Reductase Inhibition

This compound exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway of cholesterol synthesis.

Figure 4: Inhibition of the HMG-CoA Reductase Pathway by this compound.

By inhibiting this enzyme, this compound reduces the endogenous synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[15][16]

Spectroscopic Data

While detailed spectroscopic data for this compound is not as widely published as for its parent compound, simvastatin, its structural elucidation relies on standard analytical techniques.

-

Mass Spectrometry (MS): LC-MS/MS analysis is crucial for the identification of this compound. The fragmentation pattern would be similar to that of simvastatin, with characteristic losses of the side chain and water molecules. The protonated molecule [M+H]⁺ would be observed at m/z 437.3.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad O-H stretching band for the carboxylic acid, in addition to the O-H stretching of the alcohol groups, and a C=O stretching band for the carboxylic acid, which would differ from the ester carbonyl stretch of the lactone in simvastatin.

Conclusion

The discovery of this compound as the active hydrolysis product of simvastatin has been a cornerstone in understanding the pharmacology of this important class of drugs. Through forced degradation studies, the conditions leading to its formation have been well-characterized, providing valuable insights into the stability and handling of simvastatin. The quantitative data on its formation kinetics and potent inhibitory activity against HMG-CoA reductase underscore its therapeutic significance. The detailed experimental protocols outlined in this guide provide a framework for researchers in the field to further investigate the properties and applications of this compound and other statins. Future research could focus on obtaining and publishing comprehensive spectroscopic data for this compound to further aid in its characterization and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]

- 3. sciencerepository.org [sciencerepository.org]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]